
1-(4-phenyl-1,3-thiazol-2-yl)azepane
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Overview
Description
1-(4-phenyl-1,3-thiazol-2-yl)azepane is a useful research compound. Its molecular formula is C15H18N2S and its molecular weight is 258.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.11906976 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing 1-(4-phenyl-1,3-thiazol-2-yl)azepane?
Methodological Answer:
The synthesis of this compound involves constructing the thiazole ring and azepane moiety sequentially. A common approach includes:
- Thiazole Formation : Condensation of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., NaOH/EtOH). For example, reacting 2-azidoazepane with 4-phenylthiazole precursors via nucleophilic substitution .
- Ring Closure : Cyclization using catalysts like Cu(I) or Pd(II) to facilitate heterocycle formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Optimize reaction conditions (temperature, solvent polarity) to improve yields (>60%) and minimize byproducts like uncyclized intermediates .
Q. Basic: How can researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : 1H and 13C NMR to confirm the azepane ring conformation (e.g., axial/equatorial substituents) and thiazole proton environments. Compare chemical shifts with DFT-calculated spectra for validation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI/Q-TOF) to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities .
Q. Advanced: How can computational tools like Multiwfn aid in studying the electronic properties of this compound?
Methodological Answer:
Multiwfn enables wavefunction analysis to predict reactivity and binding interactions:
- Electrostatic Potential (ESP) : Map electron-deficient regions (e.g., thiazole sulfur) to identify nucleophilic attack sites .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to estimate kinetic stability and charge-transfer potential. For example, a narrow gap (<4 eV) suggests high reactivity in electron-deficient environments .
- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to evaluate bond critical points between the azepane nitrogen and thiazole ring, revealing non-covalent interactions .
Q. Advanced: How might structural modifications to the azepane or thiazole moieties alter biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies can guide rational design:
- Azepane Modifications : Introducing electron-withdrawing groups (e.g., -NO2) at the azepane nitrogen may enhance receptor binding affinity by increasing polarity, as seen in related 4-phenyl-1,3-thiazol-2-amine derivatives .
- Thiazole Modifications : Fluorination of the phenyl ring (e.g., 4-fluorophenyl) improves metabolic stability and membrane permeability, as demonstrated in fluorinated thiazole analogs .
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). Compare binding energies (ΔG) of analogs to prioritize candidates .
Q. Advanced: What methodologies are suitable for analyzing in vitro and in vivo pharmacokinetic properties?
Methodological Answer:
- In Vitro ADMET :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Half-life (t1/2) >1 hour suggests metabolic stability .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes (e.g., Vivid® assays) .
- In Vivo PK : Administer to rodents (IV/PO) and collect plasma samples. Use compartmental modeling (e.g., WinNonlin) to calculate AUC, Cmax, and bioavailability (F%) .
Q. Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of organic vapors (e.g., DMF, THF) .
- Waste Disposal : Neutralize acidic/basic residues before disposing in halogenated waste containers .
Q. Advanced: How can researchers resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., Leishmania donovani promastigotes for antileishmanial studies) and positive controls (e.g., amphotericin B) .
- Dose-Response Analysis : Calculate IC50 values with 95% confidence intervals to assess potency variability. Use nonlinear regression (e.g., GraphPad Prism) .
- Meta-Analysis : Pool data from multiple studies (e.g., ChEMBL) and apply statistical models (e.g., random-effects) to identify outliers or confounding variables .
Properties
IUPAC Name |
2-(azepan-1-yl)-4-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-7-11-17(10-6-1)15-16-14(12-18-15)13-8-4-3-5-9-13/h3-5,8-9,12H,1-2,6-7,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAJONOVKCGOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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